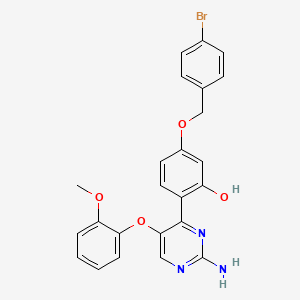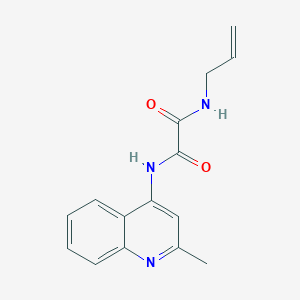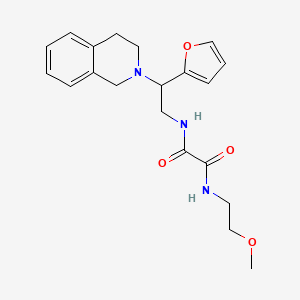
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol, also known as BIBX1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo, particularly against NSCLC. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, it may cause some adverse effects, such as skin rash, diarrhea, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a potent and selective inhibitor of the EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer development and progression. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
Future research on 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol may focus on its potential in combination therapy with other anti-cancer drugs or in the development of more potent and selective EGFR inhibitors. Other potential applications may include the treatment of other types of cancer or the development of diagnostic tools for EGFR-related diseases. Additionally, further studies may be needed to fully understand the mechanism of action and potential adverse effects of this compound.
Méthodes De Synthèse
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol can be synthesized using a multi-step process that involves the coupling of 2-amino-5-(2-methoxyphenoxy)pyrimidine-4-carboxylic acid with 4-bromobenzyl alcohol, followed by the introduction of a phenol group. The final product is then purified using column chromatography to obtain a high yield and purity.
Applications De Recherche Scientifique
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway, which is known to play a critical role in the development and progression of cancer.
Propriétés
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-30-20-4-2-3-5-21(20)32-22-13-27-24(26)28-23(22)18-11-10-17(12-19(18)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFDLJSCRHWMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)


![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)
![2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2903354.png)
![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)

![1-(Diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride](/img/structure/B2903360.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903363.png)


![N-(1-cyanocyclopentyl)-2-(3-methyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2903369.png)
![1,1-Difluoro-5-azaspiro[2.4]heptan-4-one](/img/structure/B2903371.png)